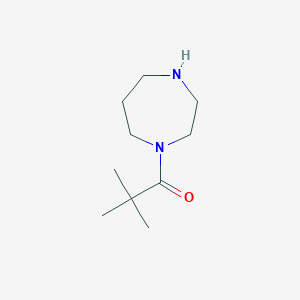

1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one

Description

Contextualization of the 1,4-Diazepane Scaffold in Organic and Medicinal Chemistry

The 1,4-diazepane core of the title compound is a crucial element that warrants detailed examination. This seven-membered ring containing two nitrogen atoms at positions 1 and 4 is a recurring motif in a multitude of biologically active compounds.

Seven-membered heterocycles, such as diazepines, have been a focus of considerable research activity for many years. unimi.itmdpi.com Their unique conformational flexibility and three-dimensional structure make them attractive scaffolds for interacting with biological targets. google.com The development of synthetic methodologies to access these ring systems has been a continuous area of interest in organic chemistry. mdpi.com

The 1,4-diazepane ring is a saturated, seven-membered heterocycle with two nitrogen atoms. This classification distinguishes it from its unsaturated counterparts and other diazepine (B8756704) isomers where the nitrogen atoms are in different positions (e.g., 1,2- or 1,3-diazepines). The specific arrangement of the nitrogen atoms in the 1,4-diazepane scaffold imparts distinct chemical properties and reactivity.

The 1,4-diazepane moiety is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The conformational flexibility of the seven-membered ring allows it to adopt various shapes to fit into different binding pockets. google.com This versatility has led to the incorporation of the 1,4-diazepane scaffold into a wide array of therapeutic agents. For instance, the benzodiazepine (B76468) class of drugs, which features a benzene (B151609) ring fused to a diazepine ring, includes well-known anxiolytic and anticonvulsant agents like diazepam.

The specific substitution on the 1,4-diazepane ring in the title compound creates a unique chemical environment that influences its properties and potential applications.

The amide linkage is a fundamental functional group in chemistry and biology, formed by the connection of a carbonyl group to a nitrogen atom. This bond is notably stable due to resonance, which imparts partial double bond character. In 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, the amide bond connects the pivaloyl group to one of the nitrogen atoms of the diazepane ring. The formation of such an amide bond is a common and robust reaction in organic synthesis.

The pivaloyl group, also known as the tert-butylcarbonyl group, is derived from pivalic acid. Its most prominent feature is the sterically bulky tert-butyl group attached to the carbonyl carbon. This bulkiness can have a significant impact on the reactivity and conformation of the molecule. In chemical synthesis, the pivaloyl group is often used as a protecting group for amines and alcohols due to its stability under a variety of reaction conditions. Pivaloyl chloride is a common reagent used to introduce this group. The steric hindrance of the pivaloyl group can also be exploited to influence the stereochemical outcome of reactions at nearby chiral centers.

Overview of Research Directions Pertaining to the Compound and its Core Structure

While specific research focused exclusively on 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is not extensively documented in publicly available literature, the broader class of 1,4-diazepane derivatives has been the subject of significant investigation. The research directions for this particular compound can be inferred from the established biological activities and applications of its structural analogs and the 1,4-diazepane core itself.

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. jocpr.com This versatility has led to the development of numerous 1,4-diazepane derivatives with a wide range of therapeutic properties. nih.gov

Table 2: Investigated Therapeutic Areas for 1,4-Diazepane Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Central Nervous System | Anxiolytic, anticonvulsant, antipsychotic, sedative, hypnotic. jocpr.comnih.gov |

| Cardiovascular System | Anticoagulant (e.g., Factor Xa inhibitors), antiarrhythmic. nih.gov |

| Oncology | Anticancer, antiproliferative. mdpi.com |

| Infectious Diseases | Antibacterial, antifungal, antiviral (including anti-HIV). |

Research into N-substituted piperazine (B1678402) and homopiperazine (B121016) (1,4-diazepane) derivatives has shown that these compounds can interact with targets such as N-methyl-D-aspartate (NMDA) receptors, suggesting a potential role in neuroscience. nih.gov The introduction of an acyl group, such as the pivaloyl group in 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, can modulate the electronic and steric properties of the molecule, potentially leading to selective interactions with specific receptor subtypes or enzymes.

Furthermore, novel 1,4-diazepane derivatives have been synthesized and evaluated as Factor Xa inhibitors, which are crucial in the development of new antithrombotic drugs. nih.gov The 1,4-diazepane moiety in these inhibitors is designed to interact with specific binding domains of the enzyme. This line of research suggests that 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one could serve as a scaffold or starting material for the development of novel anticoagulants.

The synthesis of various 1,4-diazepine derivatives is an active area of chemical research, with numerous methods being developed to create diverse libraries of these compounds for biological screening. nih.gov The synthesis of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one would likely involve the acylation of 1,4-diazepane with pivaloyl chloride or a related activated carboxylic acid derivative.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHFTSDJXTZGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis for Structural Elucidation

In the ¹H NMR spectrum of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one , distinct signals corresponding to the different proton environments are expected. The tert-butyl group protons would appear as a sharp singlet, typically in the upfield region of the spectrum, due to their magnetic equivalence and lack of adjacent protons for coupling. The protons of the diazepane ring would exhibit more complex splitting patterns and chemical shifts, influenced by their diastereotopic nature and through-bond coupling with neighboring protons. The chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen atoms would be deshielded compared to the other ring protons due to the electron-withdrawing effect of the nitrogen atoms.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| tert-butyl (9H) | ~1.2 | Singlet |

| Diazepane Ring CH₂ (8H) | 2.5 - 3.8 | Multiplets |

| NH (1H) | Variable | Broad Singlet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one will produce a distinct signal. The carbonyl carbon of the pivaloyl group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts. The methylene carbons of the diazepane ring will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Quaternary C (tert-butyl) | ~38 |

| Methyl (tert-butyl) | ~27 |

| Diazepane Ring CH₂ | 40 - 55 |

Two-Dimensional NMR Techniques for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, helping to trace the connectivity within the diazepane ring. Cross-peaks would be observed between geminal and vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms in the diazepane ring based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the pivaloyl group to the diazepane ring, for instance, by observing a correlation between the tert-butyl protons and the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one with high precision. This allows for the calculation of its elemental formula, which is a critical step in confirming the compound's identity. For the molecular formula C₁₀H₂₀N₂O, the expected exact mass would be calculated and compared to the experimentally observed value.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one , characteristic fragmentation pathways would be expected. A common fragmentation would be the alpha-cleavage adjacent to the nitrogen atoms of the diazepane ring. Another prominent fragmentation would likely involve the loss of the tert-butyl group as a stable radical, leading to a significant fragment ion. The analysis of these fragmentation patterns would provide strong evidence for the proposed structure.

Expected Key Fragment Ions:

| m/z | Identity of Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 127 | [M - C₄H₉]⁺ |

| 85 | [C₄H₉CO]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is characterized by specific absorption bands that confirm the presence of its key structural features, most notably the tertiary amide and the aliphatic hydrocarbon components.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This peak is typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by the molecular environment, but its high intensity is a definitive indicator of the amide carbonyl.

Another key set of absorptions arises from the C-H stretching vibrations of the aliphatic parts of the molecule. The tert-butyl group, with its nine equivalent protons, and the methylene groups of the diazepane ring give rise to strong, sharp peaks in the 2850-3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups can be distinguished.

The C-N stretching vibrations of the tertiary amide and the diazepane ring typically appear in the fingerprint region of the spectrum, between 1000 and 1350 cm⁻¹. These bands are often coupled with other vibrations and can be more complex to assign definitively without computational support. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) further confirms the tertiary nature of the amide and the secondary amines within the diazepane ring being part of the amide linkage.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide Carbonyl | C=O Stretch | 1630 - 1680 | Strong |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong, Sharp |

| tert-Butyl Group | C-H Bend | 1365 - 1395 | Medium to Strong |

Chromatographic Purity and Analytical Methods

Chromatographic techniques are indispensable for assessing the purity of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, by-products, and other impurities, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For a compound like 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, a reversed-phase HPLC (RP-HPLC) method is typically developed. In this mode, a nonpolar stationary phase (commonly a C18-silica column) is used with a polar mobile phase.

The purity assessment is conducted by dissolving a known concentration of the synthesized compound in a suitable solvent and injecting it into the HPLC system. The separation is achieved by eluting the column with a mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. The compound and any impurities will travel through the column at different rates depending on their polarity, leading to their separation.

Detection is commonly performed using an ultraviolet (UV) detector. Although the target molecule lacks a strong chromophore, the amide carbonyl group allows for weak UV absorption at low wavelengths (around 200-220 nm). A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. The purity is then calculated by integrating the area of the main peak and comparing it to the total area of all detected peaks. For high-purity reference standards, this value is often expected to be greater than 98% or 99%.

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to its relatively high molecular weight and the polarity imparted by the amide group, 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is expected to have low volatility, making direct GC-MS analysis challenging. High temperatures required for volatilization could lead to thermal degradation in the GC inlet.

Therefore, GC-MS analysis would likely require a derivatization step to convert the compound into a more volatile and thermally stable analogue. For instance, reduction of the amide carbonyl could yield a more volatile tertiary amine. However, such a process is often complex and may not be the preferred method for routine analysis. If direct analysis is attempted, a high-temperature capillary column with a thin film of a thermally stable stationary phase would be necessary. The mass spectrometer detector would then provide a fragmentation pattern, which could be used to confirm the molecular weight and elucidate the structure of any eluted peaks.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of a chemical reaction in real-time. In the synthesis of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system (eluent), such as a mixture of ethyl acetate and hexanes. The eluent moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential partitioning between the stationary phase and the mobile phase.

Generally, the more polar compounds will have a stronger interaction with the silica gel and will travel a shorter distance up the plate (lower Retention Factor, Rf), while less polar compounds will travel further (higher Rf). By comparing the spots from the reaction mixture to spots of the pure starting materials, a chemist can visually assess the reaction's progress. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate that the reaction is proceeding. Visualization is typically achieved under UV light or by staining the plate with a chemical agent like potassium permanganate.

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Studies and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic state. For a flexible molecule like 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, which contains a seven-membered diazepane ring and a rotatable pivaloyl group, conformational analysis is essential. This process would involve exploring the potential energy surface to identify various stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers would determine their population distribution at a given temperature. The diazepane ring itself can adopt several conformations, such as chair, boat, and twist-boat, further complicating the conformational landscape.

Electronic Structure Analysis (HOMO/LUMO)

The electronic structure of the molecule would be analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. The spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Vibrational Frequency Analysis (Theoretical IR Spectra)

Following geometry optimization, a vibrational frequency analysis would be performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. The theoretical spectrum, which arises from the molecule's vibrational modes, can be compared with experimental IR data to validate the computational model and aid in the assignment of spectral bands to specific molecular motions, such as C=O stretching, C-N stretching, and various bending modes.

Molecular Dynamics Simulations for Conformational Landscape

To gain a more dynamic understanding of the conformational behavior of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and the transitions between different states. This approach would allow for the exploration of how the molecule behaves in different environments, such as in various solvents, and how its flexibility might influence its interactions with other molecules.

Molecular Modeling Approaches for Structure-Reactivity Relationships

By combining the insights from quantum chemical calculations and molecular dynamics, molecular modeling can be used to establish structure-reactivity relationships. For instance, calculations of electrostatic potential maps would highlight the electron-rich and electron-poor regions of the molecule, predicting how it might interact with other reagents. Reactivity indices derived from DFT, such as Fukui functions, could be used to predict the most reactive sites for various types of chemical reactions.

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO), Energy Decomposition Analysis (EDA))

To achieve a deeper understanding of the electronic structure and bonding within 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, advanced bonding analyses could be performed. Natural Bond Orbital (NBO) analysis would provide a picture of the localized bonds and lone pairs, quantifying interactions such as hyperconjugation that contribute to the molecule's stability. If the molecule were to be studied in the context of forming a complex with another species (e.g., a metal ion), Energy Decomposition Analysis (EDA) could be used to break down the interaction energy into physically meaningful components, such as electrostatic, Pauli repulsion, and orbital interaction terms.

Reactivity and Mechanistic Studies of the 1 1,4 Diazepan 1 Yl 2,2 Dimethylpropan 1 One Framework

Reactions of the Amide Group

The amide group in 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is a tertiary amide, which influences its reactivity profile, particularly in hydrolysis and reduction reactions.

Hydrolysis Mechanisms and Stability

While specific kinetic studies on the hydrolysis of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one are not extensively documented, the general principles of amide hydrolysis can be applied. Amide hydrolysis, which cleaves the C-N bond, can proceed under either acidic or basic conditions.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the diazepane amine lead to the formation of pivalic acid and the protonated 1,4-diazepane.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The departure of the diazepane anion is facilitated by the subsequent deprotonation of the resulting carboxylic acid. The stability of the amide bond in this compound is expected to be relatively high due to the steric hindrance provided by the tert-butyl group, which can impede the approach of nucleophiles to the carbonyl carbon.

Reduction Reactions

The reduction of the amide group in 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one to the corresponding amine, 1-(2,2-dimethylpropyl)-1,4-diazepane, can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.com Less reactive hydrides like sodium borohydride (B1222165) are generally not effective for the reduction of amides. ucalgary.ca

The mechanism of amide reduction with LiAlH₄ involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon. ucalgary.camasterorganicchemistry.com The resulting tetrahedral intermediate collapses, with the oxygen atom coordinating to the aluminum species and being eliminated as a leaving group. ucalgary.cachemistrysteps.com This forms a highly reactive iminium ion intermediate, which is then rapidly reduced by another equivalent of hydride to yield the final tertiary amine product. ucalgary.camasterorganicchemistry.com

Table 1: General Conditions for Amide Reduction

| Reagent | Solvent | Work-up | Product |

|---|

N-Alkylation and N-Acylation Reactions on the Diazepane Nitrogen

The presence of a secondary amine within the diazepane ring of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one allows for further functionalization through N-alkylation and N-acylation reactions. The nitrogen atom at the 4-position of the diazepane ring is nucleophilic and can react with various electrophiles.

N-Alkylation: This reaction involves the treatment of the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. nih.govmdpi.com The reaction typically proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The presence of a base may be required to neutralize the resulting ammonium (B1175870) salt and regenerate the neutral amine for further reaction if desired. Reductive amination is another viable method for N-alkylation. nih.govnih.gov

N-Acylation: The secondary amine of the diazepane ring can also undergo acylation with acyl chlorides or anhydrides to introduce an additional acyl group. rsc.orgresearchgate.net This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a new amide bond after the elimination of a leaving group (e.g., chloride or a carboxylate). masterorganicchemistry.com

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Electrophile | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | 1-(2,2-dimethylpropanoyl)-4-alkyl-1,4-diazepane |

Reactivity of the Diazepane Ring System

The seven-membered diazepane ring is a flexible and conformationally dynamic system. Its reactivity is centered around the two nitrogen atoms and the potential for ring transformations.

Ring-Opening and Ring-Contraction/Expansion Reactions

While the saturated 1,4-diazepane ring in 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is generally stable, ring-opening reactions can be induced under specific conditions, often involving the activation of one of the nitrogen atoms. For instance, N-acylation or N-alkylation can enhance the leaving group ability of the nitrogen, facilitating nucleophilic attack that leads to ring cleavage. mdpi.com In related systems, tandem N-alkylation and ring-opening sequences have been developed for the synthesis of functionalized benzodiazepines. nih.govnih.gov

Ring-contraction and expansion reactions are less common for simple saturated diazepanes but can be observed in more complex, often unsaturated, diazepine (B8756704) systems. These transformations are typically driven by factors such as the relief of ring strain or the formation of more stable aromatic systems.

Electrophilic and Nucleophilic Reactions on the Heterocyclic Ring

The reactivity of the diazepane ring itself towards electrophiles and nucleophiles is largely centered on the nitrogen atoms. The carbon skeleton of the saturated ring is generally unreactive towards these reagents unless activated by adjacent functional groups.

Electrophilic Reactions: The nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack. As discussed in the context of N-alkylation and N-acylation, these reactions are fundamental to the functionalization of the diazepane ring.

Nucleophilic Reactions: The carbon atoms of the diazepane ring are not electrophilic and are therefore not susceptible to direct nucleophilic attack. However, as mentioned in the context of ring-opening, if a nitrogen atom is quaternized by an alkylating agent, the adjacent carbon atoms can become susceptible to nucleophilic attack, leading to ring cleavage. mdpi.com In more complex benzodiazepine (B76468) systems, palladium-catalyzed intramolecular cyclization involving nucleophilic attack by an amide nitrogen has been used to construct the diazepine core. mdpi.com

Stereochemical Aspects and Conformational Inversion

The stereochemistry of the 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one framework is significantly influenced by the conformational flexibility of the seven-membered diazepane ring and the rotational restriction around the amide bond. The diazepane ring, a non-planar heterocyclic system, can adopt several conformations, with the twist-boat form being a notable low-energy state for N,N-disubstituted 1,4-diazepane derivatives. nih.gov The introduction of a bulky pivaloyl group at one of the nitrogen atoms introduces steric hindrance that further influences the conformational equilibrium and the dynamics of ring inversion.

NMR spectroscopy, in conjunction with computational modeling, serves as a primary tool for elucidating the conformational behavior of such molecules. nih.gov For analogous N-acyl piperazines, temperature-dependent 1H NMR studies have demonstrated that at room temperature, these compounds exist as a mixture of conformers due to the restricted rotation around the partial double bond of the amide linkage. rsc.org This restricted rotation, a consequence of delocalization of the nitrogen lone pair over the carbonyl group, leads to distinct NMR signals for protons in different chemical environments.

Computational studies on related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed the existence of a low-energy conformation characterized by a twist-boat ring structure. nih.gov These findings, supported by NMR spectroscopy and X-ray crystallography, suggest that the substitution pattern on the nitrogen atoms plays a crucial role in determining the preferred conformation. nih.gov For 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, the bulky tert-butyl group of the pivaloyl moiety would likely favor conformations that minimize steric interactions with the diazepane ring protons.

| Compound Type | Conformational Process | Method | Activation Energy (ΔG‡) (kJ mol-1) | Reference |

|---|---|---|---|---|

| N-Benzoylated Piperazines | Ring Inversion | 1H NMR | 56 - 80 | rsc.org |

| N-Benzoylated Piperazines | Amide Bond Rotation | 1H NMR | Generally > Ring Inversion Barrier | rsc.org |

Investigation of Reaction Kinetics and Thermodynamics

The reactivity of the 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one framework is primarily centered around the amide functionality. The kinetics and thermodynamics of reactions involving this moiety, such as hydrolysis, are of significant interest for understanding the compound's stability and potential transformations. While specific kinetic and thermodynamic data for the title compound are scarce in the published literature, general principles of amide reactivity and studies on related structures can provide valuable insights.

The hydrolysis of the amide bond is a key reaction to consider. The rate of this process is influenced by factors such as pH, temperature, and the steric and electronic environment around the carbonyl group. The bulky pivaloyl group in 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is expected to sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby reducing the rate of hydrolysis compared to less hindered amides. Studies on the hydrolysis of p-nitrophenyl pivalate (B1233124) have shown that the acylation of the enzyme is the rate-determining step, which is a testament to the steric hindrance of the pivaloyl group. nih.gov

Computational methods can be employed to investigate the reaction mechanisms and determine the thermodynamic parameters. For instance, quantum chemical calculations on the reductive amination of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines have been used to evaluate reaction pathways and barrier heights. nih.gov Such studies could, in principle, be applied to model the hydrolysis of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one to determine the activation energy, enthalpy, and entropy of the reaction.

| Parameter | Description | Typical Value Range (for amides) |

|---|---|---|

| ΔG‡ (Activation Energy) | Energy barrier for the reaction | 80 - 120 kJ mol-1 |

| ΔH (Enthalpy of Reaction) | Heat absorbed or released during the reaction | Generally small and can be positive or negative |

| ΔS (Entropy of Reaction) | Change in disorder of the system | Often negative for hydrolysis due to ordering of water molecules |

It is important to note that the data presented in the tables are based on analogous systems and general principles, as direct experimental or computational studies on the reaction kinetics and thermodynamics of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one are not currently available in the public domain. Further research is required to elucidate the specific reactivity and mechanistic pathways for this particular compound.

Non Biomedical Applications and Material Science Research

Coordination Chemistry and Metal Complexation

The diazepane ring system is a valuable platform in coordination chemistry due to the presence of two nitrogen donor atoms. These nitrogen atoms can coordinate with a variety of metal ions, making diazepane derivatives attractive candidates for use as ligands in the formation of metal complexes. The specific substituents on the diazepane ring, such as the 2,2-dimethylpropan-1-one group, can influence the electronic and steric properties of the resulting ligand, thereby tuning the characteristics of the metal complex.

The design and synthesis of ligands based on the 1,4-diazepane scaffold are driven by the need for chelators that can form stable complexes with a wide range of metal ions. The diazepine (B8756704) framework is a versatile platform that can be readily modified to create polydentate ligands. rsc.orgrsc.org For instance, the 6-amino-6-methyl-1,4-diazepine structure serves as a readily available neutral 6-electron ligand moiety suitable for supporting cationic group 3 metal alkyl catalysts. rsc.org

The synthesis often involves functionalizing the nitrogen atoms of the diazepane ring with various pendant arms to increase the denticity and tailor the coordination sphere for specific metal ions. rsc.org This strategic functionalization allows for the creation of ligands with varying coordination numbers and geometries, which is crucial for applications ranging from catalysis to medical imaging. rsc.orgrsc.org For example, benzodiazepine (B76468) derivatives, which share a core structure, have been successfully used as ligands in the preparation of organometallic and metal complexes. nih.gov The synthesis of ruthenated benzodiazepines, for instance, involves the coordination of a deprotonated diazepam ligand to a ruthenium fragment. acs.org

The flexibility of the seven-membered diazepine ring allows it to adopt various conformations, which can be advantageous in accommodating the preferred coordination geometry of different metal ions. mdpi.com Homopiperazine (B121016) (hexahydro-1,4-diazepine) itself can act as a bidentate ligand, forming complexes with metals like nickel, copper, and platinum. mdpi.com

| Ligand Scaffold | Metal Ion(s) | Application/Complex Type |

| 6-amino-6-methyl-1,4-diazepine | Scandium, Yttrium | Cationic metal alkyl catalysts |

| Diazepam (a benzodiazepine) | Ruthenium, Palladium, Gold | Organometallic complexes, potential pharmacological agents nih.govacs.org |

| Homopiperazine | Nickel, Copper, Platinum | Bidentate ligand complexes mdpi.com |

This table presents examples of ligand design based on the broader diazepine and benzodiazepine scaffolds.

The stability and stoichiometry of metal complexes formed with diazepane-based ligands are critical parameters that determine their suitability for various applications. The stoichiometry, which describes the ratio of metal ions to ligands in a complex, is often found to be 1:1 or 1:2. nih.gov For instance, studies on diazepam complexes with transition metals have indicated the formation of complexes with specific metal-to-ligand ratios, which can be confirmed using methods like mass estimation.

The stability of these complexes is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the chelate effect. The formation of five- or six-membered chelate rings upon coordination of a polydentate ligand to a metal center generally leads to enhanced thermodynamic stability. The investigation of complex stability often involves techniques such as conductometric titrations and spectrophotometry to determine stability constants (log Kf). electrochemsci.org For example, the stability constants of complexes between various crown ethers and metal cations have been determined using conductometric methods, a technique also applicable to diazepane complexes. electrochemsci.org

The solvent system also plays a crucial role in complex stability, as solvent molecules can compete with the ligand for coordination to the metal ion. electrochemsci.org The thermal stability of these complexes is another important aspect, often evaluated using thermogravimetric analysis (TGA), which can also provide insights into the kinetics of decomposition. researchgate.net

| Complex Type | Method of Investigation | Key Findings |

| Diazepam-Metal Complexes | Fenger's mass estimation, IR spectroscopy, TGA | 1:1 stoichiometry, coordination through nitrogen atoms, evaluation of kinetic parameters for decomposition. |

| Crown Ether-Metal Complexes | Conductometry | Determination of stability constants (log Kf) and 1:1 stoichiometry. electrochemsci.org |

| Thiosemicarbazone-Metal Complexes | UV-vis spectrophotometry | Monitoring complex stability over time in different solvents and pH conditions. nih.gov |

This table illustrates methods used to investigate complex stability and stoichiometry, which are applicable to diazepane-based complexes.

The 1,4-diazepane scaffold is a promising platform for the development of diagnostic imaging agents, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). rsc.org These imaging techniques rely on the administration of radiopharmaceuticals, which consist of a radioactive isotope chelated by a ligand and often linked to a targeting moiety. rjeid.comresearchgate.net

The ability of diazepane derivatives to form stable complexes with various metal ions, including radionuclides, is key to this application. rsc.org The design of these agents involves modifying the diazepane scaffold to create polydentate chelators that can securely bind medically relevant radioisotopes. The 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED) core, for example, is being explored for its potential to chelate metal ions like Mn(II), Cu(II), Al(III), or Ga(III), which are used in different imaging modalities. rsc.org

The development process focuses on creating chelators that form highly stable complexes to prevent the in vivo release of the radioisotope, which could lead to toxicity or poor image quality. wustl.edu The versatility of the diazepane scaffold allows for the synthesis of a library of ligands with tailored properties to optimize pharmacokinetics and targeting of specific biological markers. rsc.orgmdpi.com

| Scaffold/Derivative | Imaging Modality | Target Metal Ions | Key Feature |

| 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED) | MRI, PET, SPECT | Mn(II), Cu(II), Al(III), Ga(III) | Versatile core for creating penta- or hexa-dentate chelators. rsc.org |

| General Radiopharmaceuticals | PET, SPECT | Various Radionuclides | Design involves a chelator, a radionuclide, and often a targeting moiety. rjeid.comresearchgate.net |

This table highlights the potential of the diazepine scaffold in the development of diagnostic imaging agents.

Catalytic Applications

The structural features of the 1,4-diazepane ring system also make it a valuable scaffold in the field of catalysis. By introducing chirality and functional groups, diazepane derivatives can be transformed into effective catalysts for a range of chemical transformations.

Chiral 1,4-diazepane derivatives have emerged as important building blocks in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. acs.org The synthesis of enantiomerically pure diazepanes is a key step in developing these catalysts. nih.gov Methods such as enzymatic intramolecular asymmetric reductive amination have been developed to produce chiral 1,4-diazepanes with high enantioselectivity. acs.orgresearchgate.net

These chiral diazepanes can be used as ligands for metal-based catalysts. The coordination of the chiral ligand to a metal center creates a chiral environment that can influence the stereochemical outcome of a reaction. For example, copper-catalyzed asymmetric intramolecular reductive cyclization has been used for the synthesis of dibenzo[b,d]azepines using a chiral ligand, achieving high yields and excellent enantioselectivities. rsc.org While not specifically involving a diazepane, this illustrates the principle of using chiral ligands in asymmetric catalysis. The synthesis of chiral organoselenium compounds, which can act as chiral ligands, is another area where asymmetric catalysis is crucial. nih.gov

The development of new synthetic routes to chiral diazepanes, such as those starting from enantiomerically pure amino acids, continues to expand their potential applications in asymmetric synthesis. nih.gov

| Catalytic Process | Chiral Scaffold/Derivative | Key Outcome |

| Intramolecular Reductive Amination | Chiral 1,4-diazepanes | Synthesis of enantiomerically pure diazepanes (e.g., (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole). acs.org |

| Reductive or Borylative Cyclization | Chiral biarylamine ligands (for Cu catalyst) | Synthesis of chiral dibenzo[b,d]azepines with high diastereo- and enantioselectivities. rsc.org |

| General Asymmetric Synthesis | Chiral Organoselenium Compounds | Can serve as chiral ligands to regulate enantioselectivity. nih.gov |

This table provides examples of the role of chiral molecules, including diazepane derivatives, in asymmetric catalysis.

Organocatalysis refers to the use of small organic molecules as catalysts, and chiral amines are a well-established class of organocatalysts. The 1,4-diazepane scaffold, containing two nitrogen atoms, provides a foundation for designing novel organocatalysts.

While specific examples of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one as an organocatalyst are not extensively documented, the broader class of diazepine derivatives has been explored in this context. For instance, an efficient synthesis of 1,4-diazepine derivatives can be achieved using heteropolyacids as catalysts, highlighting the interaction of the diazepine core with catalytic systems. nih.gov

The potential for diazepane-based organocatalysts lies in the ability to tune the steric and electronic environment around the nitrogen atoms. The introduction of chirality, as discussed in the previous section, is also crucial for asymmetric organocatalysis. The development of synthetic methods for various substituted 1,4-diazepanes is a critical step toward exploring their full potential in this field. nih.govbenthamscience.com

Application in Polymer Chemistry and Material Science6.3.1. Polyamide Synthesis and Properties6.3.2. Role as a Monomer or Cross-linking Agent

Further research and investigation would be required to determine if 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one has any viable applications within the specified areas of material science. Without such foundational research, any discussion on its role in polyamide synthesis or as a polymer building block would be purely speculative and fall outside the requested scope of a scientifically accurate article.

Emerging Trends and Future Research Directions

Exploration of Sustainable Synthesis Routes for the Compound and its Analogues

The synthesis of heterocyclic compounds like 1,4-diazepanes is undergoing a significant shift towards more environmentally friendly methods. nih.gov Green chemistry principles are being increasingly applied to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.inresearchgate.net

Future research will likely focus on several key areas of sustainable synthesis for 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one and its derivatives:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govrasayanjournal.co.in This technique can be particularly effective for the cyclization steps involved in forming the diazepine (B8756704) ring and for the subsequent acylation. rasayanjournal.co.in

Solvent-Free and Solid-Support Reactions: Conducting reactions in the absence of traditional organic solvents is a cornerstone of green chemistry. rasayanjournal.co.in Ball milling, a mechanochemical technique, allows for reactions to occur in a solid state, often with high efficiency and minimal waste. tandfonline.com Similarly, using solid supports like silica (B1680970) gel or montmorillonite (B579905) K10 can facilitate reactions and simplify product purification. nih.govrasayanjournal.co.in

Catalytic Approaches: The use of reusable catalysts, such as heteropolyacids, can improve the efficiency and sustainability of synthesizing diazepine derivatives. nih.gov These catalysts can promote the key bond-forming reactions under milder conditions than traditional stoichiometric reagents. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer operation, particularly for reactions that are highly exothermic or involve unstable intermediates.

| Parameter | Conventional Synthesis | Sustainable Synthesis Approaches |

|---|---|---|

| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, mechanochemistry (ball milling) |

| Solvents | Often uses volatile and hazardous organic solvents | Solvent-free conditions, green solvents (e.g., water, ionic liquids), solid-supported reactions |

| Catalysts | Often relies on stoichiometric reagents | Use of recyclable solid acids, heteropolyacids, and other catalysts |

| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours) |

| Waste Generation | Can generate significant amounts of chemical waste | Minimized waste through higher atom economy and catalyst recycling |

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for this purpose. acs.orgiastate.edu For the synthesis of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, these techniques can provide invaluable insights.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction directly in the NMR tube. iastate.eduacs.org This allows for the identification of reactants, products, and any transient intermediates, providing a detailed picture of the reaction pathway. acs.orgrsc.org Techniques like Compressed Sensing-NMR can significantly reduce data acquisition times, making it possible to follow the kinetics of relatively fast reactions. rsc.orgrsc.org

FlowNMR: Combining flow chemistry with NMR spectroscopy (FlowNMR) is a powerful approach for real-time reaction monitoring under continuous flow conditions. rsc.org This is particularly relevant as the synthesis of such compounds moves towards more automated and continuous manufacturing processes. rsc.org

Other Process Analytical Technologies (PAT): Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can also be employed to track the concentration of key species throughout the reaction, providing complementary data to NMR.

| Technique | Information Provided | Advantages for Synthesis of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one |

|---|---|---|

| In-situ NMR | Structural information on all species in solution, quantitative concentration data over time. acs.orgiastate.edu | Allows for detailed kinetic analysis and identification of reaction intermediates. rsc.org |

| FlowNMR | Real-time monitoring of reactions in a continuous flow setup. rsc.org | Ideal for optimizing and scaling up flow chemistry-based synthesis routes. rsc.org |

| In-situ FTIR/Raman | Information on functional group transformations. | Provides complementary kinetic data and is often easier to implement in a process setting. |

Development of High-Throughput Computational Screening for Derivatives

The 1,4-diazepane scaffold is a versatile template for creating large libraries of compounds with diverse biological activities. researchgate.net High-throughput computational screening, also known as virtual screening, allows for the rapid in silico evaluation of these derivatives against various biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Future research in this area will likely involve:

Scaffold-Based Virtual Libraries: Creating large, virtual libraries of derivatives of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one by systematically modifying the substituents on the diazepine ring.

Molecular Docking: Using computational models of protein targets to predict how these virtual compounds will bind. arabjchem.org This can help to identify derivatives with high affinity and selectivity for a particular target.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. arabjchem.org This helps to filter out candidates that are likely to have poor pharmacokinetic profiles or toxic effects early in the discovery process. arabjchem.org

Integrated Experimental and Theoretical Approaches to Reaction Mechanism Elucidation

A deep understanding of reaction mechanisms is best achieved through a combination of experimental and theoretical methods. For the synthesis of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, this integrated approach can lead to significant process improvements.

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the effects of different catalysts and reaction conditions. acs.orgnih.gov This can provide insights into the factors that control the rate and selectivity of the reaction. For instance, DFT can be used to study the mechanism of the acylation of the diazepine ring. acs.orgmdpi.com

Kinetic Isotope Effect (KIE) Studies: Experimental determination of KIEs can provide evidence for the rate-determining step of a reaction and the nature of the transition state, which can then be compared with theoretical predictions.

Spectroscopic Characterization of Intermediates: As mentioned in section 7.2, in-situ spectroscopic techniques can be used to detect and characterize transient intermediates, providing crucial experimental validation for proposed reaction mechanisms. rsc.orgrsc.org

Exploitation of the Scaffold in Novel Chemical Spaces and Applications

The 1,4-diazepane scaffold is already known to be a key component in drugs with a wide range of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. nih.govsemanticscholar.org Recent research has also explored their use as inhibitors of amyloid-beta aggregation for potential Alzheimer's disease treatment and as nitric oxide synthase inhibitors. uwaterloo.canih.govstevens.edu

Future research will continue to explore the potential of the 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one scaffold and its analogues in new therapeutic areas. This will involve:

Diversity-Oriented Synthesis: Creating libraries of structurally diverse 1,4-diazepane derivatives to screen against a wide range of biological targets. researchgate.net

Fragment-Based Drug Design: Using the 1,4-diazepane scaffold as a starting point for the development of more complex and potent drug candidates.

Targeting Protein-Protein Interactions: The semi-rigid, three-dimensional structure of the diazepine ring makes it an attractive scaffold for designing molecules that can disrupt protein-protein interactions, which are implicated in many diseases.

The continued exploration of this privileged scaffold, aided by advances in sustainable synthesis, analytical techniques, and computational chemistry, promises to yield novel compounds with significant therapeutic potential. nih.gov

Q & A

Q. Tables for Quick Reference

| Synthetic Yield Optimization |

|---|

| Base |

| Triethylamine |

| DBU |

| Biological Activity Profile |

|---|

| Target |

| DPP-IV |

| H3R |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.